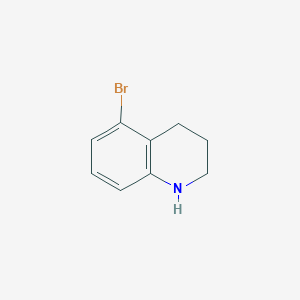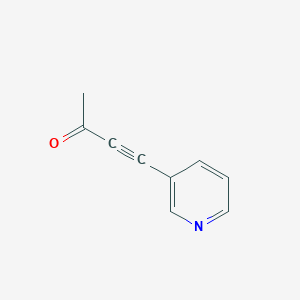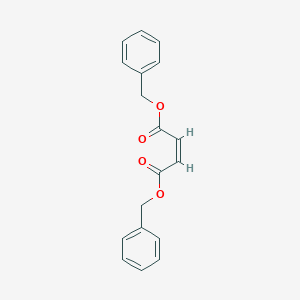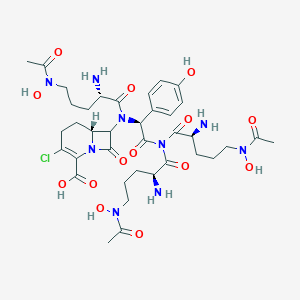
5-Bromo-1,2,3,4-tétrahydroquinoléine
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydroquinoline is a brominated heterocyclic compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the tetrahydroquinoline scaffold makes these compounds versatile for further chemical transformations .
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored through different methodologies. A copper-catalyzed aerobic cyclization protocol has been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are closely related to 5-bromo-1,2,3,4-tetrahydroquinoline. This method utilizes tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, employing air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the existence of these compounds in nature and their potential for bioactivity . Furthermore, reductive amination of Schiff's bases has been used as a convenient synthesis route for brominated tetrahydroisoquinolines, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines has been elucidated using various spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . The crystal and molecular structure of a derivative containing the 1H,3H,5H-oxazolo[3,4-a]quinoline system has been examined, providing insights into the conformation and arrangement of these molecules in the solid state .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, the bromo derivatives of tetrahydroisoquinolines have been used to react with aliphatic cyclic amines to produce amino derivatives, showcasing their utility in synthesizing compounds with potential bronchodilator activity . The formation of bromonium ylides has also been proposed as a key intermediate in the synthesis of functionalized dihydroisoquinolines, indicating the reactivity of these compounds towards nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the bromine substituent, which can affect their reactivity and interaction with biological targets. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions, making these compounds suitable for further functionalization. The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the tetrahydroquinoline core .
Applications De Recherche Scientifique
Synthèse chimique
“5-Bromo-1,2,3,4-tétrahydroquinoléine” est un composé chimique dont le numéro CAS est : 114744-50-2 . Il est souvent utilisé en synthèse chimique en raison de sa structure et de ses propriétés uniques.
Antioxydant et inhibiteur de corrosion
La tétrahydroquinoléine, la structure principale de “this compound”, est utilisée comme antioxydant et inhibiteur de corrosion . Cela suggère que “this compound” pourrait potentiellement avoir des applications similaires.
Composant actif dans les colorants
La tétrahydroquinoléine est également un composant actif dans divers colorants . Cela implique que “this compound” pourrait être utilisée dans le développement de nouveaux colorants.
Recherche sur la maladie d'Alzheimer
Bien que cela ne soit pas directement lié à “this compound”, il est intéressant de noter que certains dérivés de la tétrahydroquinoléine ont été étudiés pour leur utilisation potentielle dans la recherche sur la maladie d'Alzheimer . Le chélateur métallique clioquinol peut empêcher l'oxydation du cuivre dans les fibrilles bêta-amyloïdes, ce qui peut être utile dans la conception et le développement de nouveaux médicaments pour le traitement de la maladie d'Alzheimer .
Forme chlorhydrate pour la recherche
“this compound” peut également exister sous une forme chlorhydrate, avec le numéro CAS : 1073968-64-5 . Cette forme du composé est souvent utilisée à des fins de recherche .
Solutions de recherche en sciences de la vie
Le composé fait également partie des solutions, produits et ressources de recherche en sciences de la vie . Il pourrait potentiellement être utilisé dans des domaines comme la biologie cellulaire, la génomique, la protéomique, et d'autres .
Safety and Hazards
The safety information for 5-Bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261, P280, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Orientations Futures
Tetrahydroquinolines, including 5-Bromo-1,2,3,4-tetrahydroquinoline, are an important class of compounds in medicinal chemistry due to their diverse biological activities. They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel synthetic strategies and further exploration of their biological potential .
Mécanisme D'action
Target of Action
5-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (iLOGP: 2.15) suggests that it may have good membrane permeability .
Result of Action
Given its structural similarity to tetrahydroquinoline, it may share some of the biological activities associated with this class of compounds .
Action Environment
It’s known that the compound should be stored in a refrigerator, protected from light and away from moisture .
Propriétés
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQIKXLRRDMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551500 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114744-50-2 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)












